

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoquinazoline

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Compound of Interest

Compound Name: 2,4-Dibromoquinazoline

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Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this scaffold is crucial for the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This reaction offers a highly efficient method for the synthesis of amino-substituted quinazolines from their corresponding halo-derivatives, often with high yields and excellent functional group tolerance.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of **2,4-dibromoquinazoline**. It covers procedures for both selective mono-amination and di-amination, offering a guide for the synthesis of a diverse range of 2,4-amino-substituted quinazolines.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of **2,4-dibromoquinazoline** proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and

finally, reductive elimination to afford the aminated quinazoline product and regenerate the Pd(0) catalyst.

In the case of **2,4-dibromoquinazoline**, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition than the C2 position. This inherent reactivity allows for the selective mono-amination at the C4 position under carefully controlled reaction conditions. Subsequent amination at the C2 position can be achieved under more forcing conditions to yield the 2,4-diaminoquinazoline.

Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination of 2,4-Dihaloquinazolines

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2,4-dihaloquinazolines with various amines. These examples are drawn from analogous reactions on similar heterocyclic systems due to the limited direct literature on **2,4-dibromoquinazoline**.

Table 1: Selective Mono-amination at the C4-Position

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Aniline	Pd(OAc) ₂ (5)	XPhos (10)	NaOtBu (1.5)	Toluene	100	12	~85
2	Morpholine	Pd ₂ (dba) ₃ (2.5)	RuPhos (5)	Cs ₂ CO ₃ (2.0)	1,4-Dioxane	110	16	~90
3	n-Butylamine	Pd(OAc) ₂ (5)	BrettPhos (10)	K ₃ PO ₄ (2.0)	t-BuOH	100	24	~75

Table 2: Di-amination at C2 and C4-Positions

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Aniline (excess)	Pd(OAc) ₂ (10)	XPhos (20)	NaOtBu (3.0)	Toluene	120	24	~70
2	Morpholine (excess)	Pd ₂ (dba) ₃ (5)	RuPhos (10)	Cs ₂ CO ₃ (4.0)	1,4-Dioxane	130	36	~75
3	Benzylamine (excess)	Pd(OAc) ₂ (10)	DavePhos (20)	K ₃ PO ₄ (4.0)	Xylene	140	48	~65

Experimental Protocols

General Considerations:

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- Anhydrous solvents and reagents are essential for optimal results.
- The choice of ligand is critical and should be optimized for each specific amine substrate.^[1] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective.^[2]
- A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃.^{[3][4]}
- Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).^{[3][4]}

Protocol 1: Selective Mono-amination of 2,4-Dibromoquinazoline at the C4-Position with Aniline

This protocol is adapted from general procedures for the regioselective amination of dihaloheterocycles.^[5]

Materials:

- **2,4-Dibromoquinazoline** (1.0 mmol, 285.9 mg)
- Aniline (1.1 mmol, 102.4 mg, 1.01 mL)
- Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
- XPhos (0.10 mmol, 47.7 mg)
- Sodium tert-butoxide (NaOtBu, 1.5 mmol, 144.2 mg)
- Anhydrous toluene (10 mL)
- Nitrogen or Argon gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk flask, add **2,4-dibromoquinazoline**, Pd(OAc)₂, XPhos, and NaOtBu under a counterflow of inert gas.
- Evacuate and backfill the flask with inert gas three times.
- Add anhydrous toluene via syringe, followed by the addition of aniline.
- Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of water (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-bromoquinazoline.
- Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Di-amination of 2,4-Dibromoquinazoline with Morpholine

This protocol is a representative procedure for the synthesis of 2,4-diaminoquinazolines.

Materials:

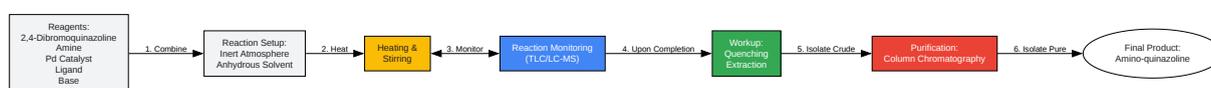
- **2,4-Dibromoquinazoline** (1.0 mmol, 285.9 mg)
- Morpholine (2.5 mmol, 217.8 mg, 0.22 mL)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.05 mmol, 45.8 mg)
- RuPhos (0.10 mmol, 46.7 mg)
- Cesium carbonate (Cs_2CO_3 , 4.0 mmol, 1.30 g)
- Anhydrous 1,4-dioxane (10 mL)
- Nitrogen or Argon gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In an oven-dried Schlenk tube, combine **2,4-dibromoquinazoline**, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ under an inert atmosphere.
- Evacuate and backfill the tube with inert gas three times.
- Add anhydrous 1,4-dioxane and morpholine via syringe.
- Seal the tube tightly and heat the reaction mixture to 130 °C in an oil bath with vigorous stirring.
- Monitor the reaction for completion (typically 24-36 hours) using TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the 2,4-dimorpholinoquinazoline.
- Characterize the final product by NMR and mass spectrometry.

Mandatory Visualizations

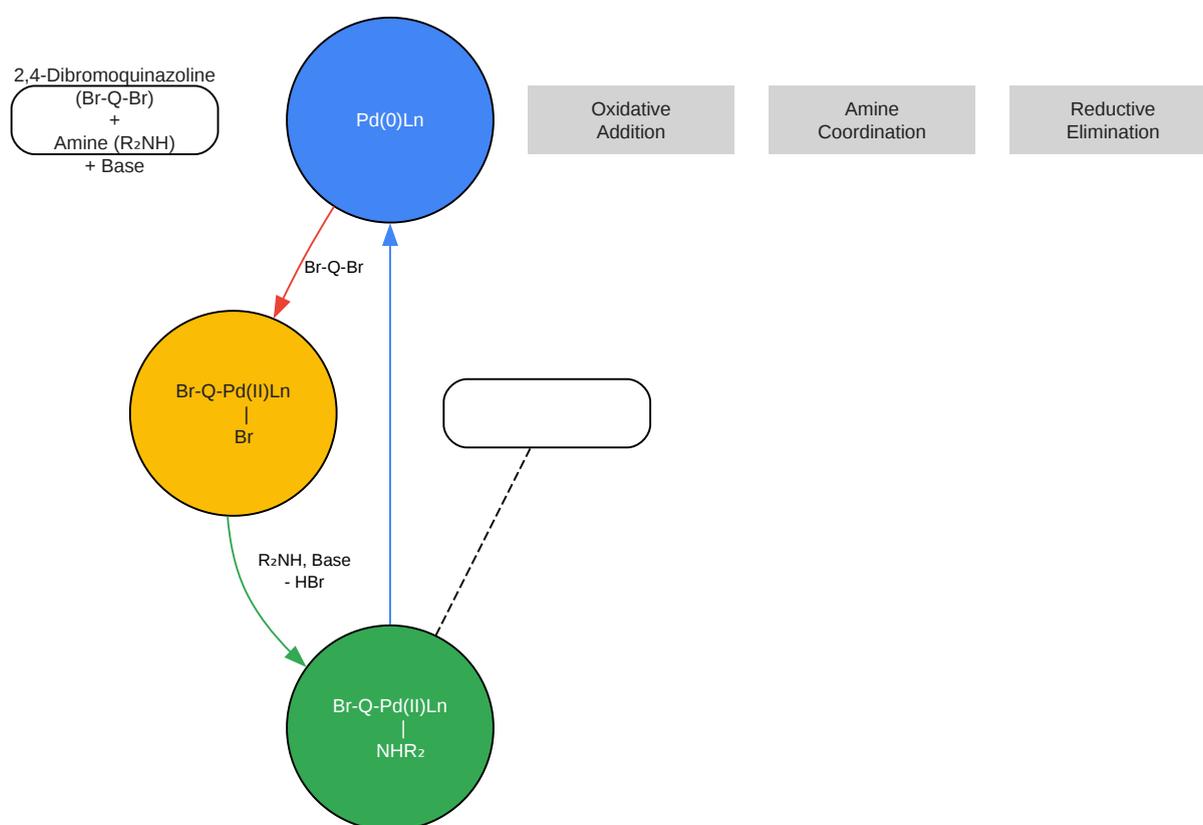
Experimental Workflow Diagram



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Caption: General experimental workflow for the Buchwald-Hartwig amination of **2,4-dibromoquinazoline**.

Catalytic Cycle Diagram



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

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